molecular formula C6H14ClNO2 B13448908 (3S)-3-(dimethylamino)butanoic acid hydrochloride CAS No. 2901044-55-9

(3S)-3-(dimethylamino)butanoic acid hydrochloride

Cat. No.: B13448908
CAS No.: 2901044-55-9
M. Wt: 167.63 g/mol
InChI Key: ZFJBEKTVAWXJGH-JEDNCBNOSA-N
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Description

(3S)-3-(dimethylamino)butanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. It is a derivative of butanoic acid, where a dimethylamino group is attached to the third carbon atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-hydroxybutanoic acid.

    Dimethylation: The hydroxyl group is replaced with a dimethylamino group using dimethylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting (3S)-3-(dimethylamino)butanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dimethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-3-(dimethylamino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(dimethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(dimethylamino)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    (3S)-3-(methylamino)butanoic acid hydrochloride: A similar compound with a single methyl group instead of a dimethylamino group.

    (3S)-3-(ethylamino)butanoic acid hydrochloride: A similar compound with an ethylamino group.

Uniqueness

(3S)-3-(dimethylamino)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2901044-55-9

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S)-3-(dimethylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

ZFJBEKTVAWXJGH-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)N(C)C.Cl

Canonical SMILES

CC(CC(=O)O)N(C)C.Cl

Origin of Product

United States

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